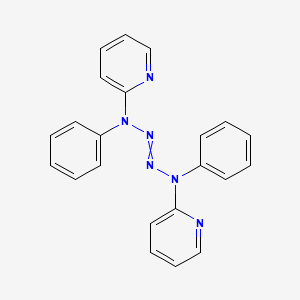
2,2'-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine is a complex organic compound characterized by its unique structure, which includes two pyridine rings connected by a tetraazene bridge with phenyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine typically involves the oxidation of N-aminophthalimide with lead tetra-acetate in the absence of additives. This reaction primarily yields the trans isomer of the compound. in the presence of certain sulfur compounds such as benzo[b]thiophene, dibenzo[b,d]thiophene, and diphenyl sulfide, the corresponding cis isomer is the major product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts and solvents to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Lead tetra-acetate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2,2’-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine involves its interaction with molecular targets through its tetraazene and pyridine moieties. These interactions can affect various pathways, including electron transfer processes and coordination with metal ions, leading to changes in the chemical and physical properties of the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2’-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine is unique due to its tetraazene bridge, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and coordination chemistry.
Properties
CAS No. |
57023-92-4 |
|---|---|
Molecular Formula |
C22H18N6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-phenyl-N-[(N-pyridin-2-ylanilino)diazenyl]pyridin-2-amine |
InChI |
InChI=1S/C22H18N6/c1-3-11-19(12-4-1)27(21-15-7-9-17-23-21)25-26-28(20-13-5-2-6-14-20)22-16-8-10-18-24-22/h1-18H |
InChI Key |
PMBOKYGWMQNFJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=N2)N=NN(C3=CC=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


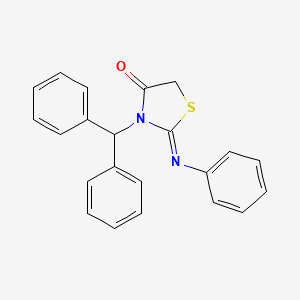
sulfanium bromide](/img/structure/B14632837.png)


![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
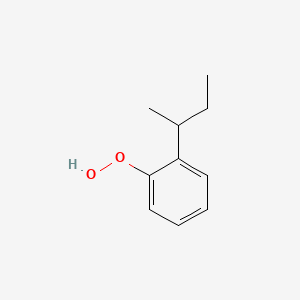
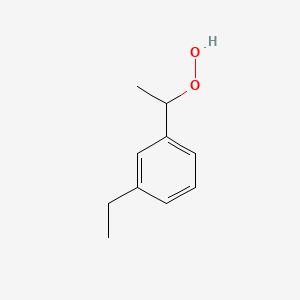
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)

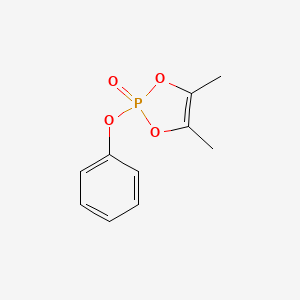
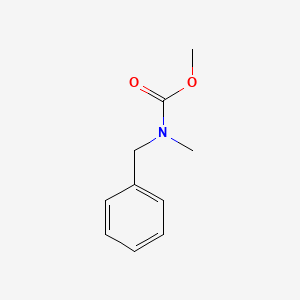
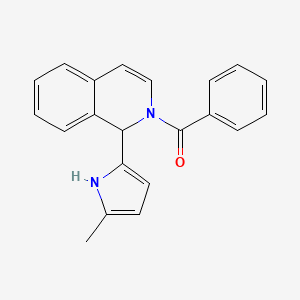
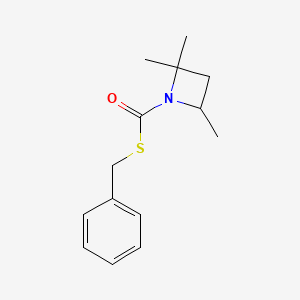
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
